In-depth Technical Guide: 5-Fluoro-2-methoxy-3-nitropyridine (CAS No. 1211534-27-8)
In-depth Technical Guide: 5-Fluoro-2-methoxy-3-nitropyridine (CAS No. 1211534-27-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxy-3-nitropyridine is a substituted pyridine derivative with the CAS number 1211534-27-8. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its specific arrangement of functional groups—a fluorine atom, a methoxy group, and a nitro group—on the pyridine scaffold. These features make it a potentially valuable building block for the synthesis of more complex molecules with desired biological activities. The strategic placement of these substituents can influence the physicochemical properties, metabolic stability, and target-binding interactions of resulting compounds. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide provides a summary of its known properties and places it within the broader context of related fluorinated and nitrated pyridine compounds used in research and development.
Core Properties
While comprehensive, experimentally determined data for 5-Fluoro-2-methoxy-3-nitropyridine is limited, the following table summarizes its fundamental molecular properties based on available information from chemical suppliers and databases.
| Property | Value |
| CAS Number | 1211534-27-8 |
| Molecular Formula | C₆H₅FN₂O₃ |
| Molecular Weight | 172.12 g/mol |
| Appearance | Not specified (often a solid) |
| Purity | Typically >95% (as supplied commercially) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 5-Fluoro-2-methoxy-3-nitropyridine is not readily found in peer-reviewed literature. However, the synthesis of structurally similar compounds suggests that its preparation would likely involve a multi-step process. A plausible synthetic approach could involve the nitration of a corresponding 5-fluoro-2-methoxypyridine precursor. The synthesis of substituted pyridines often involves steps such as halogenation, nitration, amination, diazotization, and nucleophilic substitution.
The reactivity of 5-Fluoro-2-methoxy-3-nitropyridine is dictated by its functional groups:
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Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be a versatile functional handle, for instance, it can be reduced to an amino group, which can then be further functionalized.
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Fluoro Group: The fluorine atom can modulate the electronic properties and lipophilicity of the molecule. In the context of drug design, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.
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Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It can also serve as a hydrogen bond acceptor in interactions with biological targets.
A general workflow for the synthesis and purification of such a substituted pyridine is outlined below.
Caption: A generalized workflow for the synthesis and purification of a substituted pyridine.
Potential Applications in Drug Discovery
Substituted pyridines are a prevalent structural motif in a wide range of approved pharmaceutical agents. The incorporation of fluorine and nitro groups, as seen in 5-Fluoro-2-methoxy-3-nitropyridine, is a recognized strategy in medicinal chemistry.
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Role as a Chemical Building Block: This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse chemical libraries for biological screening.
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Influence of Fluorine: The presence of a fluorine atom can enhance the metabolic stability of a potential drug candidate by blocking sites of metabolism. It can also increase lipophilicity, which may improve membrane permeability, and modulate the pKa of nearby functional groups, affecting drug-target interactions.
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Utility of the Nitro Group: The nitro group can be a precursor to an amino group, which is a key functional group for introducing further diversity and for forming ionic interactions with biological targets.
While no specific biological activity or signaling pathway has been directly associated with 5-Fluoro-2-methoxy-3-nitropyridine in the available literature, its structural features suggest it could be a precursor for molecules targeting a variety of biological systems, such as kinases, which are common targets for pyridine-containing drugs.
Below is a hypothetical representation of how a molecule derived from this scaffold might interact with a generic signaling pathway, for instance, by inhibiting a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derived compound.
Conclusion
5-Fluoro-2-methoxy-3-nitropyridine is a chemical intermediate with potential utility in the synthesis of novel compounds for drug discovery and other research applications. While comprehensive experimental data for this specific molecule is not widely published, its structural features are characteristic of building blocks used in medicinal chemistry to optimize the properties of lead compounds. Further research and publication of experimental findings will be necessary to fully elucidate the physicochemical properties, reactivity, and potential biological significance of this compound. Researchers working with this and similar molecules are encouraged to consult safety data sheets (SDS) from suppliers and to handle the compound with appropriate laboratory precautions.
